molecular formula C10H10F2O3 B2384732 2-[4-(2,2-Difluoroethoxy)phenyl]acetic acid CAS No. 937602-66-9

2-[4-(2,2-Difluoroethoxy)phenyl]acetic acid

Cat. No. B2384732
CAS RN: 937602-66-9
M. Wt: 216.184
InChI Key: OLRCBHYTSCVMKD-UHFFFAOYSA-N
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Description

“2-[4-(2,2-Difluoroethoxy)phenyl]acetic acid” is a chemical compound with the CAS Number: 937602-66-9 . It has a molecular weight of 216.18 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-[4-(2,2-Difluoroethoxy)phenyl]acetic acid” is 1S/C10H10F2O3/c11-9(12)6-15-8-3-1-7(2-4-8)5-10(13)14/h1-4,9H,5-6H2,(H,13,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-[4-(2,2-Difluoroethoxy)phenyl]acetic acid” is a powder that is stored at room temperature . It has a molecular weight of 216.18 .

Scientific Research Applications

  • Anti-Inflammatory Activity : A study by Atkinson et al. (1983) discussed the synthesis and anti-inflammatory activity of a series of substituted (2-phenoxyphenyl)acetic acids, which include compounds structurally similar to 2-[4-(2,2-Difluoroethoxy)phenyl]acetic acid. This research highlighted the potential of these compounds in therapeutic applications due to their considerable anti-inflammatory properties and low ulcerogenic potential (Atkinson et al., 1983).

  • Enzyme Inhibition Properties : Laufer et al. (1994) investigated a pyrrolizine derivative that is structurally related to 2-[4-(2,2-Difluoroethoxy)phenyl]acetic acid. This compound was found to be a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase enzymes, indicating its potential in treating inflammatory conditions (Laufer et al., 1994).

  • Reactions with Sulfur Trioxide : Research by Ansink and Cerfontain (2010) explored the reactions of benzene derivatives, including those similar to 2-[4-(2,2-Difluoroethoxy)phenyl]acetic acid, with sulfur trioxide. This study provides insights into the chemical behavior and potential industrial applications of these compounds (Ansink & Cerfontain, 2010).

  • Formation in Maillard Reaction : A study by Davidek et al. (2006) explored the formation of acetic acid, a component of 2-[4-(2,2-Difluoroethoxy)phenyl]acetic acid, in the Maillard reaction. This research is significant for understanding the chemical pathways in food chemistry and related fields (Davidek et al., 2006).

  • Antioxidant Activity : Abd et al. (2020) synthesized derivatives of phenyl acetic acid for their antioxidant properties. This study underscores the potential of these compounds, including 2-[4-(2,2-Difluoroethoxy)phenyl]acetic acid, in developing plant-based antioxidants (Abd et al., 2020).

  • Photochemical Studies : Eriksson et al. (2010) conducted a study on the photolytic transformation of diclofenac, a compound related to 2-[4-(2,2-Difluoroethoxy)phenyl]acetic acid. This research offers insights into the environmental impact and degradation pathways of similar compounds (Eriksson et al., 2010).

Safety and Hazards

The safety information for “2-[4-(2,2-Difluoroethoxy)phenyl]acetic acid” indicates that it should be handled with care. The Material Safety Data Sheet (MSDS) for this compound can be found online .

properties

IUPAC Name

2-[4-(2,2-difluoroethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c11-9(12)6-15-8-3-1-7(2-4-8)5-10(13)14/h1-4,9H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRCBHYTSCVMKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

937602-66-9
Record name 2-[4-(2,2-difluoroethoxy)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Step AX (1): Sodium hydride (60% in mineral oil, 1.70 g, 42.5 mmol) was carefully added portionwise to a solution of methyl 2-(4-hydroxyphenyl)acetate (7.06 g, 42.5 mmol) in THF (200 mL) maintained at 0° C. The cold bath was removed and the mixture was allowed to warm to rt and stir for 30 min. A solution of 2,2-difluoroethyl trifluoromethanesulfonate (10.0 g, 46.7 mmol) in THF (20 mL) was added and the resulting mixture was left to stir for 18 h. A solution of 2 N LiOH/water (40 mL, 80 mmol) was added to the crude reaction mixture and the resulting solution stirred at rt for 3 h. The reaction mixture was poured into 1 N HCl (250 mL) and extracted with Et2O. The combined organic layers were washed with brine, dried (MgSO4), filtered and concentrated. The residue was triturated with hexane. The crystalline solid was collected by vacuum filtration to afford 2-(4-(2,2-difluoroethoxy)phenyl)acetic acid (9.90 g, 45.8 mmol, 108% yield) as an off-white solid. LC-MS (M−H)− 215.1. 1H NMR (500 MHz, CHLOROFORM-d) δ ppm 7.23 (d, J=8.5 Hz, 2 H), 6.89 (d, J=8.5 Hz, 2 H), 6.03-6.14 (m, 1 H), 4.18 (td, J=13.0, 4.1 Hz, 2 H), 3.61 (s, 2 H).
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
7.06 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four

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